Cas no 2172393-54-1 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid)

1-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-2-メチルプロパノイル-4-メチルピペリジン-4-カルボン酸は、Fmoc保護基を有する非天然アミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物の特徴は、4位にメチル基を有するピペリジン環と、立体障害を生じる2-メチルプロパノイル構造により、ペプチド鎖のコンフォメーション制御が可能な点です。Fmoc基の存在下で選択的な脱保護が可能であり、固相ペプチド合成(SPPS)における効率的なカップリング反応に適しています。また、疎水性アミノ酸残基の導入や構造活性相関(SAR)研究において有用な構築単位となります。

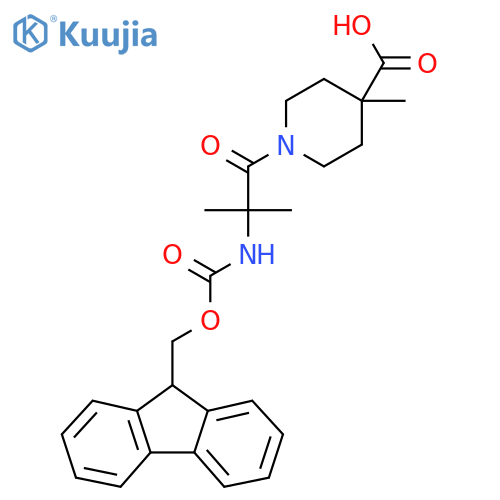

2172393-54-1 structure

商品名:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid

- EN300-1503709

- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid

- 2172393-54-1

-

- インチ: 1S/C26H30N2O5/c1-25(2,22(29)28-14-12-26(3,13-15-28)23(30)31)27-24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,32)(H,30,31)

- InChIKey: JQPHOSMNCBFGNW-UHFFFAOYSA-N

- ほほえんだ: OC(C1(C)CCN(C(C(C)(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)=O

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 736

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 95.9Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1503709-50mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 50mg |

$647.0 | 2023-09-27 | ||

| Enamine | EN300-1503709-10000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 10000mg |

$3315.0 | 2023-09-27 | ||

| Enamine | EN300-1503709-250mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 250mg |

$708.0 | 2023-09-27 | ||

| Enamine | EN300-1503709-100mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 100mg |

$678.0 | 2023-09-27 | ||

| Enamine | EN300-1503709-1000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 1000mg |

$770.0 | 2023-09-27 | ||

| Enamine | EN300-1503709-500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 500mg |

$739.0 | 2023-09-27 | ||

| Enamine | EN300-1503709-1.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1503709-5000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 5000mg |

$2235.0 | 2023-09-27 | ||

| Enamine | EN300-1503709-2500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]-4-methylpiperidine-4-carboxylic acid |

2172393-54-1 | 2500mg |

$1509.0 | 2023-09-27 |

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

2172393-54-1 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-4-carboxylic acid) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬